molecular formula C16H15ClN2O3S B2930045 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide CAS No. 941974-57-8

4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Cat. No. B2930045
CAS RN: 941974-57-8
M. Wt: 350.82
InChI Key: PPSSQFJQTRMTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamides, which “4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide” is a type of, are a class of compounds containing a benzamide moiety . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

While specific synthesis information for “4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide” is not available, benzamides can generally be synthesized through direct condensation of carboxylic acids and amines .

Scientific Research Applications

Pharmaceutical Industry: Synthesis of Therapeutic Agents

The benzamide moiety is a significant component in the synthesis of various therapeutic agents. It is present in drugs such as loperamide, acetaminophen, and atorvastatin, which are used for treatments ranging from diarrhea to cholesterol management . The compound’s role in the synthesis of these agents is crucial due to its structural versatility and reactivity, which allows for the creation of a wide range of pharmacologically active substances.

Green Chemistry: Eco-Friendly Synthesis

The synthesis of benzamide derivatives, including 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide , can be achieved through green chemistry approaches. One method involves the condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This process is eco-friendly, efficient, and produces high yields, making it an attractive option for sustainable industrial practices .

Antimicrobial and Antifungal Applications

Benzamide derivatives exhibit significant antimicrobial and antifungal activities. Research has shown that certain benzamide compounds, including those related to 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide , have been effective against various microbial strains. This makes them potential candidates for the development of new antimicrobial agents .

Antioxidant Properties

The antioxidant capacity of benzamide derivatives is another area of interest. These compounds have been tested for their ability to act as antioxidants, which is essential in preventing oxidative stress-related diseases. The phosphomolybdenum test is one method used to evaluate the total antioxidant capacity of these compounds .

properties

IUPAC Name

4-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-13-4-2-12(3-5-13)16(20)18-14-6-8-15(9-7-14)19-10-1-11-23(19,21)22/h2-9H,1,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSSQFJQTRMTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

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